Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1414864-15-5
VCID: VC3082816
InChI: InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)11-6-8/h5-6H,2-4H2,1H3
SMILES: COC(=O)C1=CC2=C(N=C1)OCCC2
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate

CAS No.: 1414864-15-5

Cat. No.: VC3082816

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate - 1414864-15-5

Specification

CAS No. 1414864-15-5
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)11-6-8/h5-6H,2-4H2,1H3
Standard InChI Key GESYYXCOIIREIM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N=C1)OCCC2
Canonical SMILES COC(=O)C1=CC2=C(N=C1)OCCC2

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate belongs to the pyrano-pyridine class of heterocyclic compounds, featuring a fused ring system. The molecular structure consists of a 2H-pyran ring fused with a pyridine ring, where the carboxylate functional group is attached at the 6-position. This unique arrangement creates a bicyclic scaffold with specific electronic and spatial properties that contribute to its potential biological interactions. The compound's architecture includes a partially saturated pyran ring, which provides conformational flexibility compared to fully aromatic systems. The methyl ester group at position 6 serves as an important functional handle for further chemical modifications.

The compound has a molecular formula of C₁₀H₁₁NO₃, corresponding to a molecular weight of 193.2 g/mol . The structural configuration can be precisely defined using the InChI code: 1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3.

Physical and Chemical Properties

Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate exists as a solid at room temperature with chemical and physical properties that influence its behavior in biological systems and synthetic applications. The compound possesses moderate lipophilicity due to the balance between the hydrophobic aromatic structure and the polar carboxylate group. This property is crucial for its potential drug-like characteristics, as it may influence membrane permeability and bioavailability.

The presence of the pyridine nitrogen creates a basic site, while the ester functionality provides a moderately electron-withdrawing group that can participate in hydrogen bonding as an acceptor. The compound has a calculated boiling point of approximately 330.8°C at standard pressure, indicating its thermal stability. These properties collectively contribute to the compound's potential utility in medicinal chemistry applications.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate. According to documented spectroscopic analyses, the compound presents characteristic signals in both proton and carbon NMR spectra.

The ¹H NMR spectrum (400 MHz, CDCl₃) displays the following signals:

  • 8.17 ppm (s, 1H)

  • 7.80-7.86 ppm (m, 1H)

  • 4.26 ppm (t, J=5.19 Hz, 2H)

  • 3.92 ppm (s, 3H)

  • 2.79 ppm (t, J=6.44 Hz, 2H)

  • 1.97-2.09 ppm (m, 2H)

The ¹³C NMR spectrum (75 MHz, CDCl₃) shows signals at:

  • 165.11 ppm

  • 154.25 ppm

  • 138.95 ppm

  • 138.64 ppm

  • 130.06 ppm

  • 126.13 ppm

  • 65.55 ppm

  • 51.99 ppm

  • 23.57 ppm

  • 20.67 ppm

These spectroscopic data confirm the structural arrangement and provide a fingerprint for identification and purity assessment of the compound.

Synthesis Methodologies

Conventional Synthetic Routes

The synthesis of Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate can be achieved through several synthetic approaches. One documented method involves the transformation of methyl 2-oxo-2-((2-oxo-2-(pent-4-en-l-yloxy)ethyl)amino)acetate in the presence of specific reagents. This synthetic route employs dichloromethane (DCM) as the solvent and pyridine as a base, with trifluoromethanesulfonic anhydride (Tf₂O) serving as a key reagent for the cyclization process .

The general synthesis procedure follows these steps:

  • Combination of the starting material with dichloromethane and pyridine

  • Controlled addition of trifluoromethanesulfonic anhydride while maintaining temperature at approximately 25°C

  • Reaction maintenance for 6 hours

  • Quenching with aqueous sodium acetate solution

  • Sequential extraction and washing steps

  • Final concentration to obtain the target compound

This synthetic pathway demonstrates the careful control of reaction conditions required to achieve the desired heterocyclic framework.

Purification and Characterization

After the synthesis of Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate, purification steps are crucial to obtain the compound in high purity. The documented purification process involves:

  • Biphasic extraction using dichloromethane

  • Sequential washing with water and acid solutions (10 wt% citric acid, 6N HCl)

  • pH adjustment of the aqueous phase to 3-5 using ammonium hydroxide

  • Final extraction with dichloromethane and concentration under reduced pressure

The purified compound is described as an oil that solidifies upon standing. Its identity and purity are confirmed through NMR spectroscopy and high-resolution mass spectrometry (HRMS), with the (M+Na) peak providing definitive mass confirmation .

Structural Relationships and Analogues

Comparison with Related Heterocyclic Compounds

Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate shares structural similarities with several classes of heterocyclic compounds that have demonstrated biological activities. One closely related class is the 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are considered privileged structures in medicinal chemistry due to their diverse biological activities . While the core structures differ (pyrano[2,3-b]pyridine versus pyridone), both contain partially saturated heterocyclic systems with potential for similar binding interactions.

Another related compound is methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate, which represents a positional isomer with the pyran oxygen at a different junction point in the fused ring system . This structural variation can lead to significant differences in biological activity profiles despite the similarities in physical properties.

The 3,4-dihydro-2H-pyran-5-carboxylic acid represents a simpler structure with a single heterocyclic ring but maintains the partially saturated pyran core with a carboxylic acid functionality . This structural relationship suggests potential commonalities in synthetic approaches and chemical reactivity.

Structure-Activity Relationship Considerations

The structure of Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate contains several key features that may contribute to potential biological activity:

  • The fused bicyclic system provides rigidity to the molecular framework, potentially enhancing binding specificity to biological targets

  • The pyridine nitrogen acts as a hydrogen bond acceptor, facilitating interactions with protein residues

  • The ester group serves as both a hydrogen bond acceptor and a site for potential metabolic transformation

  • The partially saturated pyran ring introduces conformational flexibility that may optimize spatial arrangements for target binding

Related heterocyclic compounds such as 3,4-dihydro-2(1H)-pyridones have demonstrated various biological activities including vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties . These observations suggest that Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate may exhibit similar bioactivities, making it a compelling candidate for further investigation in drug discovery programs.

CompoundCore StructureKey Functional GroupsReported Biological Activities
Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylatePyrano[2,3-b]pyridineMethyl esterUnder investigation
3,4-Dihydro-2(1H)-pyridonesPyridoneVaried (ketone, aryl, ester)Cardiotonic, antitumor, antibacterial, anti-HIV
MilrinonePyridoneNitrile, pyridineCardiotonic (clinical use)
AmrinonePyridoneAmine, pyridineCardiotonic (clinical use)
3,4-dihydro-2H-pyran derivativesPyranCarboxylic acid, esterVarious enzyme inhibitors

This comparison highlights the potential therapeutic relevance of the pyrano[2,3-b]pyridine scaffold based on the established activities of structurally related compounds.

Research Context and Future Directions

Current Research Landscape

The study of heterocyclic compounds like Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate fits within the broader context of medicinal chemistry's search for novel therapeutic agents. Nitrogen-containing heterocycles represent one of the most important classes of compounds in pharmaceutical development, with numerous drugs containing such structural elements. The fused bicyclic system of pyrano[2,3-b]pyridine offers a relatively unexplored scaffold compared to more common heterocycles.

Current research tends to focus on the development of efficient synthetic methodologies for accessing such complex heterocyclic structures. Multicomponent reactions (MCRs) have gained significant attention for their ability to generate complex heterocycles in fewer steps, with higher atom economy and reduced waste generation . This approach aligns with green chemistry principles and offers practical advantages for medicinal chemistry programs.

Future Research Opportunities

Several promising research directions emerge for further investigation of Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate:

  • Comprehensive biological screening to identify specific therapeutic activities

  • Structure-activity relationship studies through systematic modification of the core structure

  • Development of more efficient and environmentally friendly synthetic routes

  • Investigation of the compound's potential as a building block for more complex bioactive molecules

  • Exploration of stereochemical aspects and their influence on biological activity

The established biological activities of related heterocyclic compounds suggest that such research directions could yield valuable insights into the medicinal potential of this and similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator